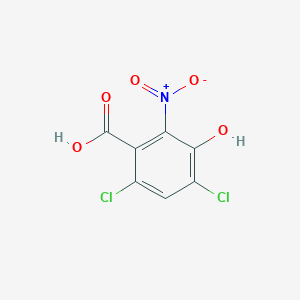

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid

説明

Significance and Research Context of Halogenated Nitrobenzoic Acid Derivatives

Halogenated nitrobenzoic acid derivatives represent a class of compounds with considerable significance in chemical research and industry. The presence of halogen atoms, a nitro group, and a carboxylic acid function on a benzene (B151609) ring creates a molecule with distinct electronic properties and multiple reactive sites. This multifunctionality makes them valuable intermediates in the synthesis of a wide array of target compounds, including pharmaceuticals and agrochemicals. google.commdpi.com

For instance, related chlorinated and nitrated aromatic compounds are known to be precursors for substances with significant biological activity. Research on compounds like 4,6-dichloro-5-nitrobenzofuroxan, which shares a similar substitution pattern, shows they can serve as chemical platforms for developing agents with antimicrobial properties. mdpi.com Furthermore, other dichlorinated hydroxybenzoic acids, such as 3,6-dichloro-2-hydroxybenzoic acid, are critical intermediates in the production of widely used herbicides. google.com

The study of halogenated organic compounds (HOCs) also carries an important environmental and analytical research context. Due to their widespread use and chemical stability, many HOCs are persistent in the environment, which necessitates ongoing research into their detection and effects. nih.gov The potential for small halogenated carboxylic acids to be present as residues in drug substances has driven the development of sensitive analytical methods to monitor their presence, reflecting their importance from a quality control and safety perspective. nih.gov

Historical Perspective on the Synthesis and Utility of Substituted Benzoic Acids

The study of substituted benzoic acids is built upon a long history of organic chemistry. Benzoic acid itself was first described in the 16th century, isolated through the dry distillation of gum benzoin. chemeurope.comwikipedia.org Its composition was later determined in 1832 by Justus von Liebig and Friedrich Wöhler, a milestone in understanding organic structures. chemeurope.comwikipedia.org

Early industrial preparations of benzoic acid provided an initial, albeit sometimes uncontrolled, entry into its substituted derivatives. One of the first large-scale processes involved the reaction of benzotrichloride (B165768) with calcium hydroxide, a method that yielded a product containing significant amounts of chlorinated benzoic acid derivatives. chemeurope.comwikipedia.orgnewworldencyclopedia.org This highlighted both the potential for substitution and the need for more precise synthetic methods.

Over time, laboratory and industrial syntheses evolved to allow for greater control over the placement and type of substituents. Methods were developed for producing substituted benzoic acids through the oxidation of correspondingly substituted toluenes or via the hydrolysis of nitriles. chemeurope.comresearchgate.net The Grignard reaction, for example, provided a pathway to synthesize benzoic acids from halogenated benzenes like bromobenzene. chemeurope.com These advancements have allowed chemists to create a vast library of substituted benzoic acids, each with unique properties, enabling their use as precursors in fields ranging from medicine to materials science. The discovery of the antifungal properties of benzoic acid by Salkowski in 1875 was an early indicator of the broad utility that would be found in this class of compounds. chemeurope.comwikipedia.org

Overview of Academic Research Trajectories for Complex Aromatic Compounds

Academic research into complex aromatic compounds is a dynamic and multifaceted field, continually pushing the boundaries of synthesis, understanding, and application. A major trajectory involves the development of novel and increasingly precise synthetic methodologies. numberanalytics.com Researchers are focused on creating efficient ways to construct polysubstituted aromatic rings with exact control over the position of each functional group (regioselectivity). numberanalytics.com Recent advances, such as new electrochemical techniques for single-carbon insertion into aromatic rings, exemplify this drive for innovation in molecular construction. scitechdaily.com

Another significant research trajectory is application-driven, focusing on the role of aromatics in life sciences and materials science. In medicinal chemistry, aromatic compounds are fundamental building blocks for drug discovery, with their rigid structures and electronic properties being crucial for binding to biological targets. jocpr.comijrar.org Future research in this area is increasingly leveraging computational methods and structure-based drug design to harness the potential of aromatics for creating safer and more effective therapies. jocpr.com In materials science, aromatics are key to developing advanced polymers and organic electronic devices like OLEDs. ijrar.org

A third, more fundamental, research path explores the theoretical underpinnings of aromaticity itself. Scientists are investigating the limits of aromaticity and charge delocalization in very large, complex ring systems. ox.ac.uk This curiosity-driven research not only deepens our understanding of chemical bonding and stability but also has implications for the design of future organic semiconductors and other advanced materials. ox.ac.uk

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGFYBNDVOWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443166 | |

| Record name | 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253268-25-6 | |

| Record name | 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dichloro 3 Hydroxy 2 Nitrobenzoic Acid

Nitration Strategies for Halogenated Phenol and Benzoic Acid Precursors

Nitration is a foundational class of reactions in organic synthesis for introducing a nitro group (-NO₂) onto an organic compound. numberanalytics.com In the context of synthesizing 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid, nitration is a key step performed on a precursor that is already substituted, necessitating careful strategic planning.

Electrophilic aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. msu.edu The process typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com The most common method for generating the nitronium ion is by using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". masterorganicchemistry.comrsc.org

The mechanism proceeds in two main steps:

Formation of the Nitronium Ion : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. libretexts.org

Electrophilic Attack : The π-electron system of the aromatic ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edustmarys-ca.edu

Deprotonation : A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the nitroaromatic product. stmarys-ca.edu

The choice of nitrating agent can be tailored to the specific substrate and desired outcome.

| Nitrating Agent/System | Description | Typical Use |

| Mixed Acid (HNO₃/H₂SO₄) | The most common and traditional method for nitration. rsc.org | General nitration of a wide range of aromatic compounds. |

| Nitronium Salts (e.g., NO₂⁺BF₄⁻) | Pre-formed, stable salts of the nitronium ion that can offer improved regioselectivity. numberanalytics.com | Used for nitrating sensitive substrates under milder conditions. |

| N-Nitrosaccharin | A bench-stable, recyclable nitrating reagent that acts as a controlled source of the nitronium ion. nih.gov | Allows for mild and practical nitration with exceptional functional group tolerance, including phenols and carboxylic acids. nih.gov |

| Metal Nitrates (e.g., Ca(NO₃)₂, Cu(NO₃)₂) | Used in conjunction with acids like acetic acid as safer alternatives to mixed acid. gordon.edu | Greener nitration approaches, particularly for phenolic compounds. gordon.edu |

When an aromatic ring already contains one or more substituents, the position of the incoming nitro group is dictated by the electronic and steric properties of those groups. acs.org This regioselectivity is a critical consideration in the synthesis of a specific isomer like this compound. The substituents on the precursor molecule—hydroxyl (-OH), chloro (-Cl), and carboxyl (-COOH) groups—exert powerful directing effects.

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. The hydroxyl group (-OH) is a strong activating group.

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. The carboxyl (-COOH) and nitro (-NO₂) groups are strong deactivators. msu.edu

Halogens : Halogens like chlorine (-Cl) are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. stmarys-ca.edu

The synthesis of the target compound involves nitrating a ring that is already heavily substituted. The directing effects of the existing groups must be carefully balanced to achieve nitration at the desired C2 position. For instance, in a precursor like 4,6-dichloro-3-hydroxybenzoic acid, the powerful ortho-, para-directing influence of the hydroxyl group would strongly favor substitution at the C2 and C4 positions. Since C4 is already occupied by a chlorine atom, the C2 position becomes a primary target for nitration. Research has shown that electrophilic nitration of halo-substituted benzenoids can be highly regioselective, with the nitro group often entering a position ortho to the halogen. researchgate.net

| Substituent Group | Electronic Effect | Directing Influence |

| -OH (Hydroxyl) | Activating | ortho, para |

| -Cl (Chloro) | Deactivating | ortho, para |

| -COOH (Carboxyl) | Deactivating | meta |

| -NO₂ (Nitro) | Deactivating | meta |

Traditional nitration methods using mixed acid pose significant environmental and safety risks due to their corrosive nature and the generation of hazardous waste. rsc.orgrsc.orgfrontiersin.org In response, green chemistry principles have been applied to develop more sustainable nitration protocols. numberanalytics.com These approaches focus on using safer reagents, reducing solvent use, and improving energy efficiency. rsc.orgrsc.org

Key green strategies include:

Alternative Nitrating Reagents : Replacing hazardous mixed acid with safer alternatives is a primary goal. Systems like calcium nitrate (B79036) (Ca(NO₃)₂) in glacial acetic acid have been successfully used for the nitration of phenols. gordon.edu Recyclable organic reagents, such as those derived from saccharin, offer a mild and non-acidic option that minimizes waste. rsc.orgrsc.org

Alternative Activation Methods : Microwave irradiation has been shown to dramatically decrease reaction times and the amount of materials required, thereby reducing potential waste. gordon.edu Mechanochemical methods, such as ball milling, can activate reagents under solvent-minimized conditions, significantly enhancing green metrics. rsc.orgrsc.org

Environmentally Benign Solvents : The use of aqueous-phase reactions or less hazardous solvents helps to minimize the environmental impact of nitration processes. gordon.edufrontiersin.org Photochemical nitration using UV radiation in aqueous solutions represents another innovative green approach. mjcce.org.mk

| Approach | Traditional Method (Mixed Acid) | Green Chemistry Alternative |

| Reagents | Concentrated HNO₃ and H₂SO₄ (highly corrosive, hazardous). rsc.orgrsc.org | Metal nitrates, recyclable organic nitrating agents (e.g., N-nitrosaccharin). nih.govgordon.edu |

| Conditions | Often requires low temperatures and careful control. | Microwave irradiation, mechanochemical ball milling. gordon.edursc.orgrsc.org |

| Solvent | Often uses excess sulfuric acid as a solvent. google.com | Acetic acid, water, or minimal solvent (Liquid-Assisted Grinding). gordon.edursc.orgrsc.orgmjcce.org.mk |

| Waste | Generates large volumes of acidic waste. frontiersin.org | Reduced waste, potential for reagent recycling. rsc.orgrsc.org |

Halogenation Techniques for Introducing Chlorine Substituents

Introducing chlorine atoms at specific positions on an aromatic ring is another critical step in the synthesis of this compound. This can be achieved through direct halogenation or via alternative pathways like halodecarboxylation.

Halodecarboxylation is a powerful synthetic method that involves the replacement of a carboxylic acid group with a halogen. nih.govacs.org This reaction is particularly valuable as it can provide access to regioisomers that are difficult to obtain through direct electrophilic halogenation, especially when the directing effects of other ring substituents are not favorable. nih.govacs.org The process involves the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group, with the liberation of carbon dioxide. acs.org

Several methods have been developed for the halodecarboxylation of aromatic acids:

Hunsdiecker Reaction Variants : While the classic Hunsdiecker reaction (using silver salts of carboxylic acids with bromine) is more common for aliphatic acids, modifications exist for aromatic systems. Light irradiation can significantly improve reaction rates and yields for electron-poor aromatic acids. nih.govacs.org

Metal-Mediated/Catalyzed Reactions : Modern methods often employ transition metals. For example, protocols using copper salts with a light source can facilitate the general halodecarboxylation of various (hetero)aryl carboxylic acids. princeton.edu Another approach involves the formation of intermediate gold-aryl complexes that subsequently react with a halogen source. nih.govacs.org

The success of halodecarboxylation can depend on the electronic nature of the substrate. While electron-rich aromatics work well in reactions proceeding via electrophilic ipso-substitution, electron-poor aromatic acids are often more suitable for radical-type halodecarboxylation pathways. acs.org

| Method | Key Reagents/Conditions | Substrate Suitability |

| Modified Hunsdiecker | Carboxylate salt, Halogen source (e.g., NBS), Light irradiation. nih.govacs.org | Effective for various electron-poor aromatic acids. nih.govacs.org |

| Copper-Catalyzed | Copper salt, Oxidant, Halogen atom transfer reagent, 365 nm LED light. princeton.edu | Broad scope including electron-rich and electron-deficient benzoic acids. princeton.edu |

| Gold-Mediated | Silver carboxylate, Gold(I) complex, N-halosuccinimide (NXS). nih.govacs.org | High yields for bromo- and iodoarenes. acs.org |

Directed halogenation relies on electrophilic aromatic substitution, where a halogen is introduced onto the ring as an electrophile. wikipedia.org For less reactive aromatic compounds, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to activate the halogenating agent (e.g., Cl₂). wikipedia.orglibretexts.org The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.org

The regiochemical outcome is controlled by the directing effects of the substituents already present on the ring. In the synthesis of a precursor to the target compound, the hydroxyl group's strong ortho-, para-directing effect would be a dominant factor. For example, in the halogenation of a hydroxybenzoic acid, the hydroxyl group's activating effect is so strong that the reaction can often proceed without a catalyst. wikipedia.orgvaia.com The challenge lies in controlling the reaction to prevent polysubstitution and to direct the halogens to the desired C4 and C6 positions. The interplay between the ortho-, para-directing -OH group and the meta-directing -COOH group would need to be carefully managed to achieve the desired dichlorination pattern.

Multi-Step Synthetic Pathways from Readily Available Aromatic Starting Materials

The construction of this compound necessitates a multi-step approach, as the direct introduction of all five substituents onto a benzene (B151609) ring in the correct orientation is not feasible in a single step. The order of reactions is critical, as the existing substituents on the aromatic ring dictate the position of subsequent functionalizations through their electronic and steric effects. A plausible and efficient synthetic route can be devised starting from the readily available industrial chemical, 2,5-dichlorophenol (B122974). This pathway involves two key transformations: regioselective carboxylation followed by a directed nitration.

The proposed synthetic pathway is as follows:

Carboxylation of 2,5-dichlorophenol: The initial step involves the introduction of a carboxylic acid group onto the 2,5-dichlorophenol ring. The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols. wikipedia.orgorganic-chemistry.org In this reaction, the sodium salt of 2,5-dichlorophenol (sodium 2,5-dichlorophenoxide) is heated with carbon dioxide under pressure. youtube.com The strongly activating hydroxyl group directs the electrophilic carbon dioxide primarily to the ortho position, yielding 3,6-dichlorosalicylic acid. researchgate.net The regiochemistry of this reaction is influenced by the choice of alkali metal cation; sodium phenoxides tend to favor ortho-carboxylation, which is desired for this synthesis. wikipedia.org

Nitration of 3,6-dichlorosalicylic acid: The second step is the regioselective nitration of the synthesized 3,6-dichlorosalicylic acid to introduce the nitro group at the 2-position. The substituents on 3,6-dichlorosalicylic acid guide the incoming electrophile (the nitronium ion, NO₂⁺). The hydroxyl group is a powerful activating ortho-, para-director, while the carboxylic acid and the two chlorine atoms are deactivating groups. The carboxylic acid is a meta-director, and the chlorine atoms are ortho-, para-directors. The directing power of the hydroxyl group is dominant, and it will direct the nitration to its ortho position (the 2-position of the benzoic acid), which is also meta to the deactivating carboxyl group. This concerted directing effect allows for the selective synthesis of the target molecule, this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.comsid.ir

Interactive Data Table: Proposed Synthetic Pathway

| Step | Starting Material | Reaction | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | 2,5-Dichlorophenol | Kolbe-Schmitt Carboxylation | 1. NaOH 2. CO₂, high pressure, heat | 3,6-Dichlorosalicylic acid |

| 2 | 3,6-Dichlorosalicylic acid | Electrophilic Aromatic Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | This compound |

In multi-step syntheses of complex molecules, protecting groups are often essential to prevent unwanted side reactions of sensitive functional groups. numberanalytics.comoup.com In the proposed synthesis of this compound, the intermediate, 3,6-dichlorosalicylic acid, contains both a phenolic hydroxyl group and a carboxylic acid group. While the nitration of phenols is a standard procedure, the harsh acidic conditions could potentially lead to side reactions. Therefore, the use of protecting groups might be considered to enhance the yield and purity of the final product.

An effective protection strategy would employ orthogonal protecting groups, which can be removed under different conditions without affecting each other. wikipedia.orguchicago.edu For instance, the phenolic hydroxyl group could be protected as a benzyl (B1604629) ether, which is stable to the acidic conditions of nitration and can be selectively removed by hydrogenolysis (H₂/Pd/C). The carboxylic acid could be protected as a methyl or ethyl ester, which is also stable during nitration and can be removed by base-catalyzed hydrolysis. This orthogonal approach provides a high degree of control over the synthetic sequence. fiveable.me

The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. uchicago.edu

Interactive Data Table: Orthogonal Protecting Groups for Phenol and Carboxylic Acid

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| Phenolic Hydroxyl | Benzyl (Bn) ether | Benzyl bromide (BnBr), base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to ester hydrolysis |

| Silyl (B83357) ether (e.g., TBDMS) | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF) or acid | ||

| Carboxylic Acid | Methyl (Me) ester | CH₃OH, acid catalyst | Base hydrolysis (e.g., NaOH) | Orthogonal to hydrogenolysis |

| tert-Butyl (tBu) ester | Isobutylene, acid catalyst | Acid (e.g., TFA) |

From an academic perspective, the transition of a synthetic route from the laboratory to an industrial scale involves a multitude of optimization parameters. The proposed synthesis of this compound offers several points for such consideration.

For the Kolbe-Schmitt reaction, industrial processes are highly optimized for efficiency and safety. Key parameters include temperature, pressure, and reaction time, which are carefully controlled to maximize the yield of the desired ortho-isomer and minimize byproduct formation. wikipedia.org The handling of solid sodium phenoxide and high-pressure carbon dioxide requires specialized equipment.

The nitration step presents significant challenges on an industrial scale due to the use of highly corrosive and hazardous mixed acids. researchgate.net Process optimization would focus on:

Controlling Exotherms: Nitration reactions are highly exothermic, and efficient heat management is crucial to prevent runaway reactions and the formation of undesired byproducts.

Reagent Ratios: The molar ratio of nitric acid to sulfuric acid and the substrate must be carefully controlled to achieve complete conversion while minimizing over-nitration or oxidation.

Alternative Nitrating Agents: Research into greener nitrating agents is an active area. nih.gov Alternatives to mixed acid, such as dinitrogen pentoxide or N-nitropyrazoles, could offer milder reaction conditions and reduce acidic waste streams. nih.govacs.org

Work-up and Purification: The separation of the product from the strong acid mixture and subsequent purification are critical steps. Continuous flow reactors are increasingly being explored for nitration reactions as they offer better control over reaction parameters and enhance safety.

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of synthesis when the target molecule can exist as stereoisomers (enantiomers or diastereomers). This typically arises when the molecule contains one or more chiral centers, which are usually carbon atoms bonded to four different substituents.

An analysis of the structure of this compound reveals that it is an achiral molecule. None of the carbon atoms in the benzene ring or the substituent groups are bonded to four different groups. The molecule possesses a plane of symmetry that is coplanar with the benzene ring.

Consequently, the synthesis of this compound does not produce stereoisomers, and there are no stereochemical considerations to be taken into account. The product of the proposed synthesis is a single, achiral compound. The use of chiral auxiliaries or stereoselective reagents is not necessary for the synthesis of this specific target molecule as there are no stereocenters to control.

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 3 Hydroxy 2 Nitrobenzoic Acid

Reactivity of Nitro and Hydroxyl Groups

The nitro and hydroxyl groups are key sites for the chemical modification of 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid. Their reactivity is heavily influenced by the electron-withdrawing nature of the adjacent chlorine atoms and the carboxyl group.

The selective reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis. For nitroaromatic compounds, this reduction typically proceeds in a controlled, stepwise manner. The initial reduction of the nitro group (-NO₂) leads to a nitroso (-NO) intermediate, which is rapidly reduced further to a hydroxylamino group (-NHOH). This hydroxylamino derivative is often the unique and stable product of chemoselective reduction, particularly when using specific reducing agents like NADPH-dependent nitroreductases. researchgate.netbohrium.com

Further reduction can convert the hydroxylamino group into an amino group (-NH₂). This transformation opens pathways to a wide array of subsequent reactions, including diazotization and Sandmeyer reactions, amide bond formation, and the synthesis of various heterocyclic compounds. The choice of reducing agent and reaction conditions is critical for controlling the final product, whether it be the hydroxylamino or the fully reduced amino derivative.

Research on various substituted nitrophenols has demonstrated the broad substrate specificity of certain nitroreductases, which can effectively catalyze the reduction of diverse nitroaromatic compounds. researchgate.net This suggests that the nitro group of this compound is a viable handle for chemical modification through reduction.

Table 1: Substrate Specificity of 3-Nitrophenol Nitroreductase from R. eutropha JMP134 This interactive table summarizes the relative activity of a nitroreductase enzyme with various nitroaromatic substrates, illustrating the potential for enzymatic reduction of compounds similar to this compound.

| Substrate | Relative Activity (%) |

| 3-Nitrophenol | 100 |

| 2-Chloro-5-nitrophenol | 114 |

| Nitrobenzene | 94 |

| 3-Nitrobenzoate | 70 |

| 4-Chloro-3-nitrophenol | 52 |

| 2,5-Dinitrophenol | 53 |

| Picric acid | 135 |

| 2,4-Dinitrotoluene | 114 |

Data sourced from Appl Environ Microbiol. 1999 Jun; 65(6): 2317–2323. bohrium.com

The phenolic hydroxyl group in this compound is acidic and can be readily functionalized. Its reactivity is modulated by the strong electron-withdrawing effects of the ortho-nitro group and the para-carboxyl group, which increase its acidity compared to phenol. This increased acidity facilitates reactions such as O-alkylation and esterification.

Protecting group chemistry is crucial when performing reactions on other parts of the molecule, such as the carboxyl group, to prevent unwanted side reactions at the hydroxyl site. The selection of an appropriate protecting group is vital. Common strategies for protecting phenolic hydroxyls include conversion to ethers (e.g., benzyl (B1604629) ether, p-methoxybenzyl ether) or silyl (B83357) ethers. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Studies on the regioselective protection of catechols, such as 3,4-dihydroxybenzaldehyde, have shown that the hydroxyl group with the higher acidity is preferentially alkylated. google.com In 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic due to the para-electron-withdrawing aldehyde group, leading to its selective protection. google.com A similar principle applies to this compound, where the acidity of the 3-hydroxyl group is significantly enhanced by the ortho-nitro and para-carboxyl groups, making it the primary site for deprotonation and subsequent functionalization.

Carboxyl Group Reactivity and Transformations

The carboxylic acid moiety is a versatile functional group, enabling transformations such as decarboxylation, esterification, and amidation.

The thermal decarboxylation of benzoic acids is a reaction of significant mechanistic interest. The stability of the aromatic ring and the strength of the aryl-carboxyl C-C bond mean that this reaction often requires high temperatures or specific catalytic conditions. For substituted nitrobenzoic acids, the reaction mechanism can vary. Studies on the thermal decarboxylation of nitrobenzoic acid isomers in glycerol (B35011) have shown that the meta and para isomers follow a unimolecular electrophilic substitution (SE1) mechanism, which is facilitated in basic solvents like aniline. oup.comoup.com

The carboxyl group of this compound can be readily converted to esters and amides, which are fundamental transformations for creating derivatives with diverse properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). The reaction can also be performed by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an alcohol. For nitro-substituted benzoic acids, direct esterification with glycerol has been achieved at temperatures above 100°C using an acid catalyst and azeotropic removal of water. oup.com

Amidation , the formation of an amide bond by reacting the carboxylic acid with an amine, is a cornerstone of organic and medicinal chemistry. Direct amidation is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org To overcome this, the reaction often requires high temperatures or the use of coupling agents or catalysts. Various methods have been developed for the amidation of benzoic acids. Titanium(IV) chloride (TiCl₄) has been shown to mediate the direct condensation of benzoic acids and amines. nih.gov Studies have indicated that the presence of electron-withdrawing groups, such as nitro and chloro substituents on the benzoic acid, results in higher amide yields. nih.gov Other catalysts, such as boric acid and titanium(IV) fluoride (B91410) (TiF₄), have also proven effective for promoting the direct amidation of aromatic carboxylic acids under milder conditions. rsc.orgresearchgate.net Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride or an active ester, which then readily reacts with an amine to form the corresponding amide. google.comlibretexts.org

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Dichlorinated Core

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups positioned ortho or para to a halogen leaving group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.net

The structure of this compound is highly activated for SNAr reactions.

The chlorine atom at the C4 position is para to the strongly electron-withdrawing nitro group.

The chlorine atom at the C6 position is ortho to the nitro group and para to the carboxyl group.

This activation facilitates a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. researchgate.netchemcess.com The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro and carboxyl groups, which is crucial for its stabilization. In the second, typically rapid step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Research on the analogous compound 4,6-dichloro-5-nitrobenzofuroxan, which also possesses a highly electron-deficient aromatic system, has shown it to be extremely reactive towards nucleophiles like aliphatic and aromatic amines. researchgate.net This high reactivity is attributed to the strong electron-withdrawing power of the substituents and the lower aromatic character of the ring system, which facilitates the initial nucleophilic attack. researchgate.netresearchgate.net By analogy, this compound is expected to readily undergo selective SNAr reactions, allowing for the stepwise replacement of the chlorine atoms with various nucleophiles (e.g., amines, alkoxides, thiolates) to generate a wide range of functionalized derivatives.

Electrophilic Aromatic Substitution Reactions on the Nitrobenzoic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The feasibility and outcome of such reactions on the this compound core are dictated by the electronic effects of the existing substituents: the carboxyl group (-COOH), the nitro group (-NO₂), the hydroxyl group (-OH), and the two chlorine atoms (-Cl).

The benzene (B151609) ring of this compound has only one available position for substitution, at the C5 position. The reactivity of this position is influenced by the combined electronic effects of the surrounding substituents.

Directing Effects of Substituents:

Activating Group: The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.

Deactivating Groups:

The nitro (-NO₂) and carboxyl (-COOH) groups are powerful deactivating groups, withdrawing electron density from the ring and directing incoming electrophiles to the meta-position.

The chlorine (-Cl) atoms are also deactivating due to their inductive electron withdrawal but are ortho-, para-directors because of resonance electron donation.

Predicted Reactivity:

Theoretically, the single available C5 position is ortho to one chlorine (C6) and meta to the other (C4), the nitro group (C2), and the carboxyl group (C1). It is para to the hydroxyl group (C3). The powerful para-directing and activating effect of the hydroxyl group would be the dominant influence, suggesting that electrophilic substitution, if it occurs, would be directed to this C5 position.

However, the collective deactivating effect of the nitro, carboxyl, and two chloro substituents would render the aromatic ring highly electron-deficient and thus, significantly resistant to electrophilic attack. The steric hindrance from the adjacent chlorine atom at C6 and the bulky nitro group could also impede the approach of an electrophile. Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be necessary to achieve any substitution, and even then, yields are expected to be low.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C1 | Strong Deactivator | Meta |

| -NO₂ | C2 | Strong Deactivator | Meta |

| -OH | C3 | Strong Activator | Ortho, Para |

| -Cl | C4 | Weak Deactivator | Ortho, Para |

| -Cl | C6 | Weak Deactivator | Ortho, Para |

This table is based on general principles of electrophilic aromatic substitution.

Further empirical research is required to validate these theoretical predictions and to determine the precise conditions under which electrophilic aromatic substitution on this compound can be achieved.

Photochemical Transformations and Photoremovable Aspects

The photochemical behavior of this compound is primarily associated with the nitrobenzyl chromophore, a well-known functionality in the design of photoremovable protecting groups (PPGs), often referred to as "caged" compounds. PPGs are moieties that can be cleaved from a molecule upon irradiation with light, allowing for the controlled release of an active substance.

The core mechanism for many nitrobenzyl-based PPGs involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. However, in this compound, there is no benzylic hydrogen available for this typical pathway.

Instead, its photochemical potential would likely revolve around the cleavage of an ester linkage if the carboxylic acid is attached to a molecule of interest. The general process for a 2-nitrobenzyl-based photoremovable group involves the following steps upon UV irradiation:

Excitation of the nitro group to an excited state.

Intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.

Rearrangement of the intermediate.

Cleavage of the bond to the protected molecule, releasing it alongside a nitroso-containing byproduct.

The efficiency of this process, including the quantum yield and the rate of release, is highly dependent on the substitution pattern of the aromatic ring. Electron-donating groups generally enhance the rate of photolysis, while electron-withdrawing groups can have varied effects. The presence of the hydroxyl group could potentially influence the excited-state reactivity.

Table 2: Potential Photochemical Properties

| Feature | Description |

| Chromophore | 2-Nitrobenzoic acid derivative |

| Potential Application | As a photoremovable protecting group for alcohols or other nucleophiles via an ester linkage. |

| Release Mechanism | Expected to follow the general pathway for 2-nitrobenzyl cages, involving an aci-nitro intermediate upon UV irradiation. |

| Influencing Factors | The electronic effects of the chloro and hydroxyl substituents would modulate the absorption wavelength and quantum yield of photocleavage. |

This table outlines the theoretical photochemical applications based on the structure of the compound.

Detailed photochemical studies, including quantum yield measurements and identification of photoproducts, are necessary to fully characterize the photoremovable properties of this compound and to assess its suitability as a practical photoremovable protecting group. Without such experimental data, its utility in this application remains speculative.

Derivatization Strategies and Functionalization of 4,6 Dichloro 3 Hydroxy 2 Nitrobenzoic Acid for Research Applications

Derivatization for Enhanced Analytical Detection

For analytical purposes, particularly in complex biological or environmental matrices, the direct detection of 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid can be challenging. Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical technique, often improving chromatographic behavior or detectability. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic acids. However, the polarity of the carboxylic acid and phenolic groups can lead to poor retention on common reversed-phase columns, while the native molecule may lack a sufficiently strong chromophore or fluorophore for highly sensitive detection. greyhoundchrom.comresearchgate.net Pre-column derivatization, where the analyte is modified before injection into the HPLC system, can overcome these limitations. academicjournals.orgnih.gov

For this compound, derivatization can target the two most reactive sites: the carboxylic acid and the phenolic hydroxyl group.

Targeting the Carboxylic Acid Group: The carboxyl group can be converted into an ester with reagents that introduce a UV-absorbing or fluorescent tag. Common reagents include phenacyl bromides and naphthacyl bromides, which react with the carboxylic acid to form highly UV-absorbing ester derivatives. greyhoundchrom.com This not only enhances detection but also increases the hydrophobicity of the molecule, leading to better retention and separation in reversed-phase HPLC. greyhoundchrom.com

Targeting the Phenolic Hydroxyl Group: The hydroxyl group can be derivatized to enhance detection. Reagents like dansyl chloride react with phenols to produce intensely fluorescent derivatives, allowing for highly sensitive analysis. oup.com Another approach is derivatization with benzoyl chloride, which converts phenols into their corresponding benzoate (B1203000) esters, improving their chromatographic properties and enabling UV detection. researchgate.net

The choice of reagent depends on the desired detection method (UV-Visible or fluorescence) and the required sensitivity. researchgate.netnih.gov

Table 1: Potential Pre-column Derivatization Reagents for HPLC Analysis

| Functional Group Targeted | Reagent Class | Example Reagent | Resulting Derivative | Detection Enhancement |

|---|---|---|---|---|

| Carboxylic Acid | Alkyl Halides | p-Bromophenacyl bromide | UV-absorbing ester | Strong UV absorbance |

| Carboxylic Acid | Coumarin Analogues | 4-Bromomethyl-7-methoxycoumarin | Fluorescent ester | High fluorescence |

| Phenolic Hydroxyl | Sulfonyl Chlorides | Dansyl chloride | Fluorescent sulfonate ester | High fluorescence |

| Phenolic Hydroxyl | Acyl Halides | Benzoyl chloride | UV-absorbing ester | Strong UV absorbance |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical tool. However, the ionization efficiency of acidic compounds like this compound in common modes like electrospray ionization (ESI) can be low, especially in negative ion mode, and may suffer from ion suppression. nih.gov

Derivatization can be employed to improve ionization efficiency, often by introducing a permanently charged group or a moiety that is easily protonated. nih.gov A key strategy involves converting the carboxylic acid into an amide using a reagent that contains a basic nitrogen atom. This makes the derivative amenable to highly sensitive detection in positive ion mode ESI. nih.gov

For example, coupling the carboxylic acid with an amine-containing reagent, such as 4-bromo-N-methylbenzylamine (4-BNMA), can be achieved using a carbodiimide (B86325) activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This strategy offers several advantages:

Enhanced Positive Ionization: The resulting amide contains a secondary amine that can be readily protonated, leading to a strong signal in positive mode ESI. nih.gov

Improved Chromatography: The derivatized molecule is more hydrophobic, improving its retention on reversed-phase columns. nih.gov

Isotopic Signature: The incorporation of a bromine atom from a reagent like 4-BNMA introduces a characteristic isotopic pattern (79Br/81Br), which facilitates unambiguous identification of the derivatized analyte in the mass spectrum. nih.gov

This approach transforms a molecule that ionizes poorly into one that is readily detected with high sensitivity and specificity. nih.govnih.gov

Functionalization for Material Science and Chemical Biology Probes

The diverse functional groups of this compound make it an attractive building block for creating more complex molecules for material science and chemical biology.

In material science , the carboxylic acid group is a key handle for polymerization. It can undergo condensation reactions with diols or di- and triols to form polyesters. ontosight.ai The incorporation of this substituted aromatic unit into a polymer backbone can impart specific properties such as increased thermal stability, altered solubility, or specific functionalities stemming from the chloro, hydroxyl, and nitro groups. ontosight.ainih.gov These remaining groups could also serve as sites for post-polymerization modification.

For chemical biology , the molecule can act as a "scaffold" or core structure for the development of chemical probes. nih.govnih.gov A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function. nih.gov The functional groups on this compound allow for the attachment of other chemical moieties:

The carboxylic acid can be converted to an amide to link the scaffold to reporter groups (e.g., fluorophores for imaging), affinity tags (e.g., biotin (B1667282) for pulldown assays), or reactive groups that can form a covalent bond with the target protein. nih.gov

The phenolic hydroxyl provides another site for modification, for instance, through ether or ester linkages.

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for rapidly generating large collections, or "libraries," of related compounds for screening in drug discovery and materials science. uni-muenchen.de The structure of this compound is well-suited for these approaches.

The process typically begins by anchoring the molecule to a solid support, such as a polymer resin. combichemistry.com The carboxylic acid group is the most common point of attachment, forming an ester linkage with a linker on the resin (e.g., Wang or Merrifield resin). combichemistry.com Once immobilized, the other functional groups on the aromatic ring are available for chemical modification in a stepwise fashion. nih.govacs.org

A combinatorial library could be constructed by reacting the resin-bound molecule with a diverse set of chemical building blocks. For example:

The phenolic hydroxyl group could be alkylated or acylated with a variety of reagents.

The chloro groups at positions 4 and 6 could potentially undergo nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group at position 2 activates the aromatic ring for such reactions, making substitution of the chlorine atoms possible under certain conditions. scielo.br

By using a split-and-pool strategy, a vast number of distinct compounds can be synthesized on the resin beads, each with a unique combination of substituents. After synthesis, the final products are cleaved from the resin for screening. nih.gov

Synthesis of Structural Analogs and Isomers for Comparative Studies

To understand the structure-activity relationship (SAR) of a molecule, it is essential to synthesize and test its structural analogs and isomers. This allows researchers to determine which functional groups and which substitution patterns are critical for a desired effect.

Synthesis of Isomers: The synthesis of isomers of this compound would involve carefully planned multi-step synthetic routes. For example, to synthesize an isomer like 3,5-dichloro-4-hydroxy-2-nitrobenzoic acid, one might start with 3,5-dichlorobenzoic acid. chemicalbook.comgoogle.com A plausible, though hypothetical, route could involve:

Nitration: Introduction of a nitro group onto the 3,5-dichlorobenzoic acid ring. The directing effects of the existing substituents would need to be carefully considered.

Hydroxylation: Introduction of a hydroxyl group, potentially through a nucleophilic aromatic substitution of a precursor with an additional leaving group, or through a Sandmeyer-type reaction sequence starting from an amino precursor.

Synthesis of Analogs: Analogs can be created by modifying or replacing the existing functional groups.

Modification of the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine (-NH₂), which can then be converted into a wide range of other functionalities (e.g., amides, sulfonamides) or removed entirely. nbinno.com

Replacement of Chloro Groups: Analogs could be synthesized where the chlorine atoms are replaced with other halogens (fluorine, bromine) or other small groups to probe the effect of size and electronics at these positions.

Modification of the Carboxyl Group: The carboxylic acid can be converted to other functional groups like esters, amides, or even reduced to an alcohol. Palladium-catalyzed reactions, for instance, are widely used for the synthesis of aromatic carboxylic acids and their derivatives from aryl halides. acs.org

The synthesis of such analogs relies on established methods in organic chemistry, such as electrophilic aromatic substitution (nitration, halogenation), nucleophilic aromatic substitution, and functional group interconversions. nih.govresearchgate.netchemicalbook.com By comparing the properties or biological activities of these carefully designed analogs and isomers, researchers can build a detailed understanding of the molecule's function.

Spectroscopic and Advanced Structural Characterization Methodologies

Vibrational Spectroscopy Applications

No experimental data found.

No experimental data found.

This analysis is contingent on the availability of FT-IR and FT-Raman spectra, which were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data found.

No experimental data found.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like carboxylic acids without causing significant fragmentation. researchgate.netnih.gov When 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is analyzed by ESI-MS, particularly in the negative ion mode, it is expected to readily lose a proton from its acidic carboxylic acid group. This would result in the formation of a prominent deprotonated molecular ion, [M-H]⁻. Given the molecular formula C₇H₃Cl₂NO₅, the expected m/z for this ion would be approximately 250.9, considering the most abundant isotopes of chlorine (³⁵Cl).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. nih.govthermofisher.com This precision allows for the determination of a molecule's elemental formula from its exact mass. researchgate.net For the [M-H]⁻ ion of this compound (C₇H₂Cl₂NO₅⁻), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). thermofisher.com

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern provides a fingerprint of the molecule's structure. For the deprotonated this compound ion ([M-H]⁻), a characteristic fragmentation pathway would involve the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a common fragmentation for deprotonated benzoic acids under collision-induced dissociation (CID). sci-hub.senih.gov Other potential fragmentation pathways could include the loss of the nitro group (NO₂, 46 Da) or the elimination of HCl (36 Da). Analyzing these neutral losses helps to confirm the presence and arrangement of the functional groups on the aromatic ring.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Molecular Formula | Calculated m/z (Monoisotopic) | Expected Observation |

| ESI-MS | [M-H]⁻ | C₇H₂³⁵Cl₂NO₅⁻ | 250.9265 | Deprotonated molecular ion |

| HRMS | [M-H]⁻ | C₇H₂³⁵Cl₂NO₅⁻ | 250.9265 | Confirms elemental composition with high accuracy |

| MS/MS | [M-H-CO₂]⁻ | C₆H₂³⁵Cl₂NO₃⁻ | 206.9316 | Result of decarboxylation |

| MS/MS | [M-H-NO₂]⁻ | C₇H₂³⁵Cl₂O₃⁻ | 204.9308 | Result of nitro group loss |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not publicly available, an analysis of the closely related isomer, 2,4-Dichloro-6-nitrobenzoic acid (C₇H₃Cl₂NO₄), provides significant insight into the structural features that can be expected. nih.gov The molecule crystallizes in the triclinic space group P-1. A key feature of its structure is the non-planar arrangement of the functional groups relative to the benzene (B151609) ring; the carboxyl group is twisted by 82.82°, and the nitro group is twisted by 11.9°. nih.gov The crystal structure is stabilized by intermolecular O—H···O hydrogen bonds between the carboxyl groups of adjacent molecules. nih.gov A similar analysis of this compound would be expected to reveal the influence of the additional hydroxyl group on the molecular conformation and the hydrogen bonding network in the crystal lattice.

Interactive Table 3: Crystallographic Data for the Isomer 2,4-Dichloro-6-nitrobenzoic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.00 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.6930 |

| b (Å) | 7.5590 |

| c (Å) | 13.0721 |

| α (°) | 97.120 |

| β (°) | 95.267 |

| γ (°) | 100.631 |

| Volume (ų) | 449.11 |

| Z | 2 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions associated with the substituted benzene ring. The presence of multiple chromophores—the nitro group (-NO₂), hydroxyl group (-OH), and chlorine atoms (-Cl)—all attached to the aromatic ring will influence the position (λmax) and intensity of these absorption bands. The nitro and carboxyl groups act as electron-withdrawing groups, while the hydroxyl and chloro groups can act as electron-donating groups through resonance, creating a complex conjugated system. Typically, substituted benzoic acids show strong absorption bands in the UV region. For example, benzoic acid itself exhibits absorption bands related to these electronic transitions. science-softcon.de The presence of the additional substituents in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzoic acid.

Interactive Table 4: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Description |

| π → π | Substituted benzene ring | 200-350 nm | High-intensity absorption due to the conjugated aromatic system. |

| n → π | Nitro group (NO₂), Carboxyl group (COOH) | >300 nm | Lower-intensity absorption involving non-bonding electrons on oxygen atoms. |

Computational and Theoretical Investigations of 4,6 Dichloro 3 Hydroxy 2 Nitrobenzoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the properties of molecules with a high degree of accuracy. For a molecule like 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid, DFT calculations could provide invaluable insights into its behavior at the atomic and molecular level.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. This would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state for this compound. Furthermore, a conformational analysis would be crucial to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. This is particularly relevant due to the potential for rotation around the single bonds connecting the carboxylic acid and nitro groups to the benzene (B151609) ring. While studies on similar chlorinated nitroaromatic compounds have explored the rotational barriers of nitro groups, specific data for the title compound is not available.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the compound. Without dedicated computational studies, the predicted vibrational spectra for this compound remain undetermined.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. Several computational techniques are employed for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A detailed analysis of the spatial distribution of these orbitals for this compound would provide insights into the most likely sites for electrophilic and nucleophilic attack. However, such an analysis is currently absent from the scientific literature.

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping

The distribution of electron density within a molecule determines its electrostatic potential. A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is an invaluable tool for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. For this compound, an MESP map would indicate the most likely regions for electrostatic interactions, which is fundamental to understanding its chemical behavior. To date, no such computational analysis for this specific compound has been published.

Prediction of Chemical Reactivity and Selectivity Indices

Computational chemistry, particularly through Density Functional Theory (DFT), provides a powerful framework for predicting the chemical reactivity of a molecule. nih.govresearchgate.net For this compound, these methods involve calculating global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

These descriptors help in understanding how the molecule will behave in a chemical reaction, indicating its propensity to donate or accept electrons. Key indices include chemical hardness (η), which measures resistance to deformation of the electron cloud; global softness (S), the reciprocal of hardness; electronegativity (χ), the power to attract electrons; and the electrophilicity index (ω), which quantifies the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net Analysis of these parameters allows for a quantitative prediction of the molecule's reactivity. For instance, a high electrophilicity index suggests the molecule is a powerful electrophile, while a low value indicates it is a good nucleophile. researchgate.net Fukui functions can also be calculated to identify the most probable sites for nucleophilic and electrophilic attack within the molecule.

Table 1: Illustrative Global Reactivity Descriptors (Computationally Derived)

| Descriptor | Symbol | Formula | Predicted Significance for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | A smaller gap suggests higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Softness | S | 1 / η | A higher value indicates greater reactivity. |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Indicates the ability to attract electrons. |

Thermochemical Calculations and Decomposition Studies

Thermochemical calculations are essential for assessing the thermal stability and potential hazards of a compound. scielo.brresearchgate.net For nitroaromatic compounds, in particular, understanding their decomposition behavior is crucial for safe handling, storage, and transportation. scielo.br Computational methods can predict key thermodynamic properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°gas), and enthalpy of fusion (ΔfusH°). chemeo.com

Experimental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG), often complemented by DFT calculations, are used to study thermal decomposition. researchgate.net These studies determine parameters like the onset decomposition temperature (T₀), the peak temperature (Tₚ), and the heat of decomposition (ΔHₐ). scielo.br Kinetic parameters, including the apparent activation energy, can be calculated using methods like the Kissinger and Flynn-Wall-Ozawa (FWO) models. researchgate.net For a molecule like this compound, the presence of the nitro group suggests that it will exhibit significant exothermic decomposition at elevated temperatures. scielo.br Safety parameters such as the self-accelerating decomposition temperature (Tₐₛₐₜ) and the critical temperature of thermal explosion (Tₑ) can also be determined to assess thermal risk. nih.gov

Table 2: Key Parameters from Thermochemical and Decomposition Analysis

| Parameter | Symbol | Description | Relevance |

|---|---|---|---|

| Enthalpy of Formation | ΔfH° | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Indicates the intrinsic stability of the molecule. |

| Gibbs Free Energy of Formation | ΔfG° | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of the formation reaction. |

| Onset Decomposition Temperature | T₀ | The temperature at which thermal decomposition begins. | Defines the lower limit of thermal instability. |

| Heat of Decomposition | ΔHₐ | The total heat released during the decomposition process. | A high value indicates a high-energy material with greater hazard potential. scielo.br |

Study of Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching and frequency conversion. ias.ac.in Organic molecules, particularly those with delocalized π-electron systems and strong electron donor-acceptor groups, are promising candidates for NLO materials. ias.ac.innih.gov The structure of this compound, which contains a phenyl ring (π-system), a hydroxyl group (donor), and a nitro group (acceptor), suggests it may possess NLO properties.

Computational DFT studies are widely used to predict the NLO response of molecules by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. uou.ac.in Experimental validation is often performed using techniques like the Z-scan method, which can measure the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), from which the third-order NLO susceptibility (χ⁽³⁾) can be determined. ias.ac.in A negative value for the non-linear refractive index indicates a self-defocusing effect, which is useful for optical limiting applications. uou.ac.in

Table 3: Computationally Predicted Non-Linear Optical (NLO) Properties

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within the molecule. | Influences intermolecular interactions and solubility. |

| Linear Polarizability | α | The measure of the tendency of the electron cloud to be distorted by an external electric field. | Relates to the linear refractive index. |

| First-Order Hyperpolarizability | β | A measure of the non-linear response of the molecule to an applied electric field. | A large value indicates strong second-order NLO activity. uou.ac.in |

Molecular Docking and Ligand-Protein Interaction Studies (Computational Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is fundamental in structure-based drug design for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a target protein and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. nih.gov A more negative binding energy suggests a more favorable and stable interaction. nih.gov The analysis also reveals the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov By identifying these key interactions with crucial amino acid residues in the protein's active site, researchers can understand the structural basis of the ligand's potential biological activity and suggest modifications to improve its potency or selectivity. nih.gov

Table 4: Example of a Hypothetical Molecular Docking Result

| Target Protein | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Example Kinase | -8.5 | 3 | ASP-150, LYS-45, GLU-90 | Hydrogen Bond, Hydrophobic |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most prevalent and powerful techniques for the analysis of non-volatile, polar, and thermally labile compounds such as 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid. UPLC, utilizing smaller particle-sized columns, offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. lcms.cz

The development of a robust HPLC or UPLC method for purity analysis of this compound involves the systematic optimization of several key parameters to ensure the separation of the main compound from any impurities, starting materials, or degradation products.

Column Selection: A reversed-phase column, such as a C18 or C8, is the standard choice for separating polar aromatic acids. The specific column chemistry would be selected to maximize resolution between the analyte and potential impurities.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous solvent (often with an acidic modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe.

Detection: The presence of a chromophore (the nitro-substituted aromatic ring) makes UV-Vis detection the most straightforward and common choice. A photodiode array (PDA) detector would be advantageous, allowing for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure highest sensitivity.

Temperature and Flow Rate: The column temperature and mobile phase flow rate are optimized to achieve the best balance between separation efficiency and analysis time.

The table below outlines a hypothetical set of starting parameters for an HPLC method development for this compound, based on methods for similar benzoic acid derivatives. longdom.orgnih.gov

| Parameter | Typical Condition | Purpose |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Gradient | To ensure separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detector | UV/Photodiode Array (PDA) | To detect the analyte and assess peak purity. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

This table presents typical starting conditions for method development and does not represent a validated method for this compound.

Quantifying this compound in complex matrices, such as environmental samples (soil, water) or biological fluids, requires a validated analytical method combined with an effective sample preparation protocol. The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte between the aqueous sample (with pH adjusted to ensure the compound is in its neutral form) and an immiscible organic solvent.

Solid-Phase Extraction (SPE): Using a sorbent-packed cartridge to selectively retain the analyte from the sample, wash away interferences, and then elute the purified analyte with a small volume of solvent. This is often the preferred method due to its efficiency and reduced solvent consumption.

Once extracted, the sample is analyzed using a validated HPLC or UPLC-MS method, with quantification typically performed using an external calibration curve constructed from standards of known concentrations.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to its polar functional groups (carboxylic acid, hydroxyl) and relatively high molecular weight, this compound is non-volatile and cannot be analyzed directly by GC.

Therefore, a chemical derivatization step is mandatory to convert the polar functional groups into less polar, more volatile analogues. jfda-online.com Common derivatization strategies for carboxylic acids and phenols include:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions.

Silylation: Both the carboxylic acid and hydroxyl groups can be converted into their trimethylsilyl (B98337) (TMS) ethers/esters using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). science.gov

After derivatization, the resulting volatile compound can be separated on a GC column (typically a low- to mid-polarity capillary column) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity and structural confirmation. researchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis offers extremely high separation efficiency and requires minimal sample volume. wikipedia.org In its most common form, Capillary Zone Electrophoresis (CZE), charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field.

For this compound, which is an acidic compound, CZE would be an excellent technique for analysis. By selecting a buffer with a pH above the compound's pKa, the molecule will be deprotonated (negatively charged) and migrate towards the anode. The high resolving power of CE makes it particularly suitable for separating closely related isomers, which could be a challenge for HPLC. nih.govresearchgate.net Detection is typically performed on-capillary using a UV-Vis detector.

Spectrophotometric and Colorimetric Assays (e.g., related to enzyme activity)

Spectrophotometric assays offer a simpler and often faster alternative to chromatographic methods for quantification, although they are generally less specific. An assay for this compound could potentially be developed based on its inherent UV absorbance or by reacting it to form a colored product.

The presence of the nitrophenol structure is key. The phenolic hydroxyl group's absorbance spectrum is pH-dependent; in alkaline solutions, deprotonation to the phenoxide ion causes a bathochromic (red) shift, which can be measured to determine concentration. Furthermore, colorimetric methods have been developed for other nitrophenolic compounds and could be adapted. unipi.itnih.govnih.gov For instance, the nitro group could be chemically reduced to an amino group, which is then diazotized and coupled with another reagent to form a highly colored azo dye, the absorbance of which is proportional to the concentration of the original compound.

While no specific enzyme-related assays are reported for this compound, if it were found to be a substrate or inhibitor of an enzyme, its activity could be monitored by observing changes in the spectrophotometric signal of a substrate or product.

Validation Parameters for Analytical Methods (Accuracy, Precision, LOD, LOQ)

Any analytical method developed for the quantification of this compound must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). ekb.eg The key validation parameters are defined below.

| Parameter | Definition | How It Is Assessed |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., by spike recovery experiments in a blank matrix). Results are reported as percent recovery. thaiscience.info |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). Expressed as the Relative Standard Deviation (%RSD) of a series of measurements. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as the concentration that yields a signal-to-noise ratio of 3:1. ekb.eg |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as the concentration that yields a signal-to-noise ratio of 10:1. ekb.eg |